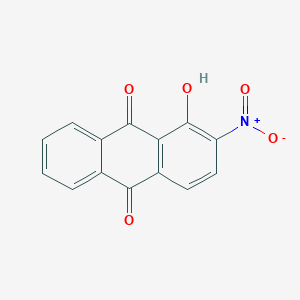

1-Hydroxy-2-nitroanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H7NO5 |

|---|---|

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1-hydroxy-2-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO5/c16-12-7-3-1-2-4-8(7)13(17)11-9(12)5-6-10(14(11)18)15(19)20/h1-6,18H |

InChI Key |

FCNULSUHHROFID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 Hydroxy 2 Nitroanthracene 9,10 Dione

Molecular Architecture and Conformational Analysis of the Anthracene-9,10-dione Core

The conformational analysis of the anthracene-9,10-dione core is relatively straightforward due to its rigid nature. The fused rings limit conformational freedom, resulting in a largely fixed arrangement of the atoms. The primary considerations for conformational analysis in substituted anthraquinones revolve around the orientation of the substituent groups relative to the aromatic rings.

Spectroscopic Features of 1-Hydroxy-2-nitroanthracene-9,10-dione

The precise identification and characterization of this compound are achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, functional groups, and atomic connectivity.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of hydroxyl and nitro-substituted anthraquinones is characterized by several absorption bands in the ultraviolet (UV) and visible regions. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated system of the anthraquinone (B42736) core. The presence of the hydroxyl (an auxochrome) and nitro (a chromophore) groups significantly influences the position and intensity of these absorption bands. Generally, these substituents cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted anthraquinone.

Table 1: Illustrative UV-Vis Absorption Data for a Related Anthraquinone Derivative

| Compound | Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent |

|---|

It is anticipated that the addition of a nitro group at the 2-position would further modify these absorption bands, likely leading to additional shifts and changes in intensity due to extended conjugation and altered electronic distribution.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

An available IR spectrum for a compound identified as 1-Hydroxy-4-nitroanthraquinone (which is likely synonymous with this compound, differing only in numbering convention) reveals key vibrational frequencies.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~1670 | Strong | C=O stretch (quinone) |

| ~1630 | Strong | C=O stretch (quinone, hydrogen-bonded) |

| ~1590, 1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1530, 1340 | Strong | N-O stretch (asymmetric and symmetric, nitro group) |

| ~1280 | Medium | C-O stretch (hydroxyl group) |

The broadness of the O-H stretching band is indicative of hydrogen bonding, likely an intramolecular hydrogen bond between the hydroxyl group at position 1 and the adjacent quinone oxygen at position 9. The presence of two distinct carbonyl stretching frequencies further supports this, with the lower frequency band attributed to the hydrogen-bonded carbonyl group. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching are also prominent features of the spectrum.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each of the non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and carbonyl groups and the electron-donating effect of the hydroxyl group. The protons on the substituted ring would be expected to appear at different chemical shifts compared to the protons on the unsubstituted ring. Splitting patterns (e.g., doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent protons, providing information on their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly dependent on their chemical environment. The carbonyl carbons of the quinone would appear at the most downfield region of the spectrum (typically >180 ppm). The carbons attached to the hydroxyl and nitro groups would also show characteristic shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons, with specific shifts and coupling patterns dependent on their position relative to the substituents. |

| ¹H | >10 | Phenolic proton (OH), likely a broad singlet and downfield due to hydrogen bonding. |

| ¹³C | 110 - 140 | Aromatic carbons. |

| ¹³C | >160 | Carbon attached to the hydroxyl group. |

| ¹³C | ~150 | Carbon attached to the nitro group. |

Mass Spectrometric Analysis for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₄H₇NO₅), the expected exact mass would be approximately 269.03 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The anthraquinone core is relatively stable, but fragmentation can also occur through the loss of CO (28 Da) from the quinone moiety.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 269 | [M]⁺ |

| 239 | [M - NO]⁺ |

| 223 | [M - NO₂]⁺ |

| 211 | [M - CO - NO]⁺ or [M - NO₂ - CO]⁺ |

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, providing unambiguous confirmation of the chemical formula.

Theoretical and Computational Studies on 1 Hydroxy 2 Nitroanthracene 9,10 Dione

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic architecture and, consequently, the reactivity of 1-Hydroxy-2-nitroanthracene-9,10-dione. These methods, rooted in solving the Schrödinger equation for a given molecule, provide a detailed picture of electron distribution and energy levels. For a molecule with the complexity of this compound, ab initio and semi-empirical methods are employed to elucidate its electronic properties.

The electronic structure of the anthraquinone (B42736) core is characterized by a delocalized π-electron system across its three fused rings. The introduction of a hydroxyl (-OH) group at the C1 position and a nitro (-NO2) group at the C2 position significantly perturbs this electronic landscape. The hydroxyl group, being an electron-donating group, tends to increase the electron density in the aromatic system, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and influences the molecule's reduction potential.

The interplay of these two substituents creates a unique electronic profile for this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. For this compound, it is expected that the HOMO-LUMO gap would be smaller compared to the unsubstituted anthraquinone, suggesting a higher reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G(d,p), can be used to predict a wide range of molecular properties for this compound. These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties like ionization potential and electron affinity. rsc.org Furthermore, DFT can be used to calculate the distribution of electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

The following table summarizes the types of molecular properties of this compound that can be predicted using DFT and the expected influence of the substituents.

| Molecular Property | Predicted Effect of Substituents |

| Optimized Geometry | The C1-O and C2-N bond lengths will reflect the nature of these bonds. The planarity of the anthraquinone system may be slightly distorted due to steric interactions between the adjacent hydroxyl and nitro groups. |

| HOMO-LUMO Gap | The gap is expected to be narrowed compared to unsubstituted anthraquinone due to the combined effects of the electron-donating hydroxyl group and the electron-withdrawing nitro group. |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of the polar hydroxyl and nitro groups. |

| Electrostatic Potential | The oxygen atoms of the nitro and carbonyl groups, along with the hydroxyl oxygen, will be regions of negative electrostatic potential, while the hydrogen of the hydroxyl group and parts of the aromatic system will exhibit positive potential. |

Analysis of Aromaticity and Substituent Effects on Electron Density Distribution

The concept of aromaticity is central to the chemistry of the anthraquinone scaffold. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the aromatic character of the individual rings in this compound is affected by the substituents. It is anticipated that the aromaticity of the substituted ring will be somewhat reduced compared to the unsubstituted rings due to the electronic perturbations introduced by the hydroxyl and nitro groups.

The distribution of electron density is significantly altered by the substituents. Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding and charge distribution within the molecule. For this compound, NBO analysis would likely show a significant polarization of the C-N and N-O bonds in the nitro group, and the C-O and O-H bonds in the hydroxyl group. The analysis would also quantify the delocalization of electron density from the hydroxyl group into the aromatic system and the withdrawal of electron density by the nitro group. This redistribution of electron density is the underlying reason for the modified reactivity of the molecule. nih.gov

Computational Prediction of Reaction Pathways and Transformation Products

Computational chemistry is a powerful tool for exploring potential reaction mechanisms and predicting the products of chemical transformations. For this compound, this can include predicting its behavior in various chemical environments, such as its susceptibility to oxidation, reduction, or nucleophilic/electrophilic attack.

One important area of investigation is the prediction of metabolic pathways. The metabolism of nitroaromatic compounds often involves the reduction of the nitro group, which can lead to the formation of highly reactive intermediates. Computational models can be used to predict the sites of metabolism by identifying the atoms most susceptible to enzymatic attack. chemrxiv.orgnih.gov For this compound, the nitro group is a likely site for metabolic reduction. DFT calculations can be used to model the stepwise reduction of the nitro group to nitroso, hydroxylamino, and amino functionalities, providing insights into the thermodynamics and kinetics of these processes.

Furthermore, computational methods can be employed to study the molecule's photochemical reactivity. Upon absorption of light, the molecule can be promoted to an excited state with different reactivity compared to the ground state. Theoretical calculations can help to understand the nature of these excited states and predict potential photochemical reactions, such as rearrangements or bond cleavages. researchgate.net

Molecular Modeling for Compound-Substrate Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA. nih.govigi-global.comresearchgate.net These methods are particularly relevant in the context of drug design and toxicology.

Molecular docking is a computational method used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. igi-global.com This can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. For this compound, docking studies could be performed with various enzymes to predict its potential as an inhibitor or substrate. The hydroxyl and nitro groups would be expected to play a key role in forming specific interactions within a protein's binding pocket.

Molecular dynamics simulations provide a more dynamic picture of the compound-substrate interaction. Starting from a docked pose, an MD simulation can track the movements of all atoms in the system over time, providing information on the stability of the binding mode and the conformational changes that may occur upon binding. acs.org This can lead to a more refined understanding of the binding thermodynamics and kinetics.

The following table outlines the key interactions that would be investigated in molecular modeling studies of this compound.

| Type of Interaction | Potential Role in Binding |

| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. |

| π-π Stacking | The planar aromatic system of the anthraquinone core can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. |

| Hydrophobic Interactions | The aromatic rings contribute to the molecule's hydrophobicity, which can drive binding to nonpolar regions of a receptor. |

| Electrostatic Interactions | The polarized nature of the molecule, with its electron-rich and electron-poor regions, can lead to favorable electrostatic interactions with charged or polar residues in a binding site. |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 2 Nitroanthracene 9,10 Dione

Redox Chemistry and Electron Transfer Properties of the Nitroanthraquinone System

The redox chemistry of 1-Hydroxy-2-nitroanthracene-9,10-dione is characterized by the electrochemical activity of both the quinone moiety and the nitro group. The anthraquinone (B42736) core is a classic redox-active system capable of undergoing reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process occurs in two distinct single-electron transfer steps, proceeding through a semiquinone radical anion intermediate.

The electrochemical properties of the anthraquinone system are significantly modulated by its substituents. The electron-withdrawing nitro group at the 2-position is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electron affinity of the molecule. rsc.org This effect generally shifts the reduction potential to more positive (anodic) values, making the compound easier to reduce compared to unsubstituted anthraquinone. rsc.org Conversely, the hydroxyl group at the 1-position (α-position) can form a strong intramolecular hydrogen bond with the adjacent peri-carbonyl oxygen. This hydrogen bonding stabilizes the reduced semiquinone radical anion, which also contributes to a positive shift in the reduction potential. nih.gov

Table 1: Influence of Substituents on the First Reduction Potential of Anthraquinone Derivatives

| Compound | Substituent(s) | Effect on First Reduction Potential (E½) | Primary Reason |

|---|---|---|---|

| Anthraquinone | None | Baseline | Reference compound |

| 1-Hydroxyanthraquinone | 1-OH | Anodic Shift (More Positive) | Intramolecular H-bonding stabilizes the radical anion. nih.gov |

| 2-Hydroxyanthraquinone | 2-OH | Cathodic Shift (Slightly More Negative) | Mesomeric (electron-donating) effect dominates. nih.gov |

Note: This table presents generalized trends based on published data for analogous compounds. The exact potential for this compound would require specific experimental measurement.

Reactive Oxygen Species (ROS) Generation Mechanisms

A significant aspect of the chemistry of this compound is its ability to generate reactive oxygen species (ROS) through redox cycling. This process is central to many of its biological effects and involves the catalytic production of superoxide (B77818) radicals, which can lead to the formation of other ROS.

The presence of the nitro group enables the compound to participate in a futile metabolic cycle known as redox cycling. This process is initiated by a single-electron reduction of the nitro group, a reaction often catalyzed in biological systems by flavoenzymes such as NADPH-cytochrome P450 reductase. This reduction forms a nitro radical anion intermediate.

In an aerobic environment, this highly reactive radical anion can rapidly transfer its excess electron to molecular oxygen (O₂), a molecule with a suitable electron affinity. This electron transfer event results in the formation of a superoxide radical anion (O₂•⁻) and regenerates the parent nitroanthraquinone compound. The parent molecule is then free to accept another electron, thus continuing the catalytic cycle.

Reduction: Nitroanthraquinone + e⁻ → [Nitroanthraquinone]•⁻

Oxygenation: [Nitroanthraquinone]•⁻ + O₂ → Nitroanthraquinone + O₂•⁻

Through this mechanism, a single molecule of this compound can trigger the generation of a substantial number of superoxide radicals, provided a suitable source of electrons (e.g., NADPH) is available.

The superoxide radical (O₂•⁻) generated through redox cycling is a primary ROS, but it is often a precursor to other reactive species. In aqueous biological environments, superoxide is relatively unstable and can be converted into hydrogen peroxide (H₂O₂).

This conversion occurs via a dismutation reaction, where one superoxide radical is reduced and another is oxidized. The reaction can proceed spontaneously, particularly in acidic conditions, or it can be significantly accelerated by the enzyme superoxide dismutase (SOD).

The SOD-catalyzed reaction is extremely efficient and follows the general equation:

2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

Hydrogen peroxide is a more stable and membrane-permeable ROS compared to the superoxide radical. Its formation represents a key step in the cascade of oxidative stress initiated by the redox cycling of the parent nitroanthraquinone compound.

Photochemical Reactivity and Degradation Pathways

The anthraquinone chromophore in this compound makes the molecule susceptible to photochemical reactions. Upon absorption of ultraviolet (UV) or visible light, the molecule is promoted to an electronically excited state, unlocking various degradation pathways that are heavily influenced by the surrounding chemical environment.

The solvent environment plays a critical role in dictating the fate of the photoexcited nitroanthraquinone. nih.gov Time-resolved spectroscopic studies on similar anthraquinone derivatives show that in aprotic solvents (e.g., acetonitrile), the excited molecule may relax primarily through non-reactive pathways or exhibit triplet-state reactivity. rsc.org

In contrast, in protic solvents, particularly those that can act as hydrogen donors (e.g., alcohols like isopropanol), a hydrogen atom transfer (HAT) reaction can occur. rsc.org The excited state of the anthraquinone, which has significant n→π* character, can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. The presence of water can further influence the kinetics by mediating proton transfer steps. rsc.org The hydroxyl and nitro substituents on the aromatic ring influence the electronic distribution of the excited state and can affect the quantum yield and rate of these photochemical processes. For instance, intramolecular hydrogen bonding involving the 1-hydroxy group can alter the excited-state lifetime and reactivity.

Table 2: Effect of Solvent Type on Primary Photochemical Pathways of Anthraquinones

| Solvent Type | Example(s) | Dominant Photochemical Pathway | Key Intermediate(s) |

|---|---|---|---|

| Aprotic | Acetonitrile, Tetrahydrofuran | Intersystem crossing, energy transfer | Triplet excited state rsc.org |

| Protic (H-donating) | Isopropanol, Methanol | Hydrogen Atom Transfer (HAT) | Aromatic ketyl radical rsc.org |

Nitroaromatic compounds are often resistant to environmental degradation due to their chemical stability. researchgate.net However, they can be degraded through advanced oxidation processes involving powerful environmental oxidants like hydroxyl radicals (•OH) and ozone (O₃).

Heterogeneous photocatalysis, using semiconductor materials like titanium dioxide (TiO₂), is an effective method for degrading such pollutants. benthamdirect.comstudylib.net Under UV irradiation, the catalyst generates electron-hole pairs, which react with water and oxygen to produce highly reactive species, including •OH radicals, on the catalyst surface. These radicals can then attack the nitroanthraquinone, leading to hydroxylation, ring-opening, and eventual mineralization into CO₂, H₂O, and inorganic ions.

Direct reaction with ozone is also a possible degradation pathway. However, kinetic studies on similar pollutants like p-nitrophenol show that the reaction rate with molecular ozone is significantly slower than the reaction rate with hydroxyl radicals. nih.gov In aqueous environments, ozone can decompose, particularly under UV irradiation or at high pH, to form •OH radicals, which then become the primary species responsible for degradation. nih.govnih.gov These oxidative processes typically involve electrophilic attack on the aromatic rings, leading to a complex cascade of intermediate products before complete mineralization occurs. rsc.org

Regioselectivity and Stereoselectivity in the Chemical Transformations of Substituted Anthraquinones

The reactivity of the anthraquinone core is significantly influenced by its substituents, which dictate the regioselectivity of chemical transformations. In the case of this compound, the hydroxyl (-OH) group at the C1 position and the nitro (-NO₂) group at the C2 position exert opposing electronic effects that direct the outcome of reactions such as electrophilic substitution.

The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating, meta-directing group because of its powerful electron-withdrawing nature. In electrophilic aromatic substitution reactions, these competing influences determine the position of attack by incoming electrophiles. The activating effect of the hydroxyl group would primarily direct substitution to the C4 position.

Research into the synthesis of substituted 1-hydroxyanthraquinones demonstrates the importance of directing groups. For instance, Suzuki–Miyaura cross-coupling reactions are used to prepare 2-aryl, 4-aryl, and 2,4-diaryl substituted 1-hydroxyanthraquinones from corresponding bromo- or iodo-precursors. nih.gov This highlights how regioselectivity can be precisely controlled through synthetic design.

In biosynthetic pathways, the regioselectivity of enzymatic reactions on anthraquinone precursors is crucial for the formation of diverse natural products like xanthones. rsc.orgresearchgate.net Studies have shown that enzymatic systems can achieve highly selective C-C bond cleavages at different positions of the anthraquinone core, such as C4a–C10 versus C10a–C10 bond fissions. nih.govrsc.org This selectivity is governed by the specific enzyme's active site architecture, but the inherent electronic properties of the substituted anthraquinone substrate also play a role. nih.govrsc.org

Stereoselectivity in anthraquinone chemistry is less commonly a factor for reactions on the aromatic core itself, as it is planar. However, it becomes critical when transformations lead to the formation of new stereocenters, particularly in the synthesis of complex natural products derived from an anthraquinone scaffold. nih.gov In these multi-step syntheses, substrate-controlled or catalyst-controlled reactions are employed to introduce hydroxyl groups or other functionalities with specific stereochemistry on side chains or newly formed rings attached to the anthraquinone framework. nih.gov

Bond Dissociation Enthalpy Analysis of Functional Groups

Bond dissociation enthalpy (BDE), or bond dissociation energy, is the standard enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase at 298 K. ucsb.eduwikipedia.org It serves as a direct measure of bond strength. For this compound, an analysis of the BDEs of its primary functional groups—the phenolic O-H bond, the aromatic C-NO₂ bond, and the aromatic C-H bonds—provides insight into its potential thermal stability and reaction mechanisms.

Aromatic C-NO₂ Bond: The C-NO₂ bond is often the weakest bond in energetic nitroaromatic compounds. nih.govscispace.com Its cleavage is frequently the initial step in thermal decomposition. Density functional theory (DFT) calculations on various C-nitro compounds have been used to establish correlations between C-NO₂ BDE and impact sensitivity. nih.gov For nitroaromatics, the BDE for the C-NO₂ bond is typically in the range of 60-70 kcal/mol. The presence of the electron-donating hydroxyl group ortho to the nitro group in this compound could slightly modulate this value.

Phenolic O-H Bond: The O-H bond in phenols has a BDE that is influenced by the stability of the resulting phenoxyl radical. For phenol (B47542) itself, the O-H BDE is approximately 87-88 kcal/mol. Substituents on the aromatic ring can alter this value. Electron-withdrawing groups, like the adjacent nitro group and the quinone system, would stabilize the phenoxyl radical through resonance and induction, potentially lowering the O-H BDE compared to unsubstituted phenol.

Aromatic C-H Bonds: The BDE for C-H bonds on an aromatic ring, such as a benzene (B151609) ring, is typically around 111-113 kcal/mol. wikipedia.org These bonds are significantly stronger than the C-NO₂ bond and the phenolic O-H bond, making them less likely to be the initial site of homolytic cleavage under thermal stress.

The following table summarizes these representative BDE values.

| Bond Type | Representative Compound | Bond Dissociation Enthalpy (kcal/mol) |

| Aromatic C-NO₂ | Nitrobenzene | ~69 |

| Phenolic O-H | Phenol | ~87.5 |

| Aromatic C-H | Benzene | ~113 |

Values are approximate and serve as a general reference. Actual values in this compound will be influenced by the specific molecular structure.

This analysis suggests a hierarchy of bond strengths within the molecule, with the C-NO₂ bond being the most probable site for initial homolytic cleavage upon heating, followed by the O-H bond, and finally the much stronger aromatic C-H bonds. This information is critical for understanding the molecule's stability and predicting its degradation pathways.

Interactions with Biological Systems and Functional Implications

Biomolecular Interaction Studies of 1-Hydroxy-2-nitroanthracene-9,10-dione

The biological activity of anthracene-9,10-dione derivatives is often attributed to their interactions with crucial biomacromolecules like nucleic acids and proteins.

The characteristic flat, aromatic structure of the anthracene-9,10-dione scaffold is a key feature that facilitates its insertion between the base pairs of double-stranded DNA, a process known as intercalation. While direct studies on this compound are not widely available, research on structurally related compounds provides insight into likely mechanisms.

Studies on various 2,6-disubstituted anthracene-9,10-diones have demonstrated their ability to bind to DNA. nih.govresearchgate.net The binding properties are evaluated through methods such as thermal denaturation studies, the unwinding of closed-circular DNA, and the determination of association constants. nih.govresearchgate.net The mode of this reversible binding is postulated to involve the planar anthraquinone (B42736) ring system slotting into the DNA helix, with the side chains settling into the major and minor grooves. nih.gov This interaction can disrupt DNA replication and transcription, a mechanism central to the cytotoxic properties of many anthraquinone-based anticancer agents. nih.gov

Anthracene-9,10-dione derivatives are known to interact with a variety of proteins, particularly enzymes that are critical for cell function and proliferation. A primary target for many anticancer anthraquinones, such as mitoxantrone, is the nuclear enzyme topoisomerase II. This enzyme is crucial for managing the topological state of DNA during replication. By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Furthermore, these compounds can bind to transport proteins in the bloodstream. For instance, studies on similar quinone structures have explored their binding to Human Serum Albumin (HSA), which can affect the compound's distribution and bioavailability in the body. nih.gov The specific interactions of this compound with proteins would be influenced by its hydroxyl and nitro substituents, which can participate in hydrogen bonding and electrostatic interactions.

Structure-activity relationship (SAR) studies on the anthracene-9,10-dione framework have shown that both the position and the chemical nature of substituents significantly influence biological activity. mdpi.com For instance, in a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones, compounds with two methylene (B1212753) links in their side chains exhibited superior cytotoxic activity and enhanced DNA binding characteristics. nih.gov

Systematic alterations to the side chains and their attachment points on the anthraquinone core can markedly influence cytotoxic potency. nih.gov The introduction of hydroxyl and nitro groups, as seen in this compound, is expected to modulate its electronic properties and steric profile. The hydroxyl group can act as a hydrogen bond donor, while the electron-withdrawing nitro group can alter the molecule's redox potential and interaction with biological targets. These modifications are crucial in determining the compound's binding affinity and specificity for both DNA and proteins. mdpi.com

Enzyme Inhibition Mechanisms of Anthracene-9,10-dione Derivatives

The anthracene-9,10-dione scaffold is present in numerous molecules that act as enzyme inhibitors. A notable area of research is their potential to inhibit monoamine oxidases.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. researchgate.net Inhibition of these enzymes is a key strategy in the treatment of neuropsychiatric conditions like depression and neurodegenerative disorders such as Parkinson's disease. nih.gov

Several natural and synthetic anthracene-9,10-dione derivatives have been identified as potent MAO inhibitors. researchgate.net For example, the natural anthraquinones purpurin (B114267) and alizarin (B75676) have been shown to effectively and selectively inhibit MAO-A. researchgate.net The mechanism of inhibition is often competitive and reversible. nih.gov Given these findings, it is plausible that this compound could also exhibit inhibitory activity against MAO enzymes, though specific studies are required to confirm this.

The specificity and potency of MAO inhibition by anthracene-9,10-dione derivatives vary significantly based on their substitution patterns. Selectivity for either MAO-A or MAO-B is a critical factor in therapeutic development. For instance, emodin, another natural anthraquinone, shows a dose-dependent inhibition of MAO-B. researchgate.net

The inhibitory concentration (IC₅₀) value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key measure of potency. Studies on various anthraquinones have revealed a range of potencies and selectivities, highlighting the potential to develop novel, highly specific MAO inhibitors from this chemical class. researchgate.net

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Purpurin | 2.50 | >40 | MAO-A Selective |

| Alizarin | 30.1 | >60 | MAO-A Selective |

| Emodin | Not specified | 35.4 | MAO-B Selective |

Data derived from studies on related anthraquinone compounds, not this compound. Data sourced from ResearchGate articles. researchgate.net

Cellular Oxidative Stress Induction and Associated Pathways

The biological activity of nitroaromatic compounds, including derivatives of this compound, is closely linked to their capacity to induce cellular oxidative stress. nih.gov This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates. nih.gov While direct studies on this compound are limited, the mechanism of action can be inferred from closely related nitroanthraquinone compounds.

The primary mechanism for ROS generation by these compounds involves the redox cycling of the nitro group (-NO₂). vulcanchem.com This process is initiated by cellular reductases, which transfer electrons to the nitro group, converting it into a nitro anion radical. In the presence of molecular oxygen (O₂), this radical can readily transfer an electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻•). This futile cycle can repeat, leading to a significant accumulation of superoxide radicals.

These superoxide radicals can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), through the action of the enzyme superoxide dismutase (SOD). While H₂O₂ is less reactive than the superoxide radical, in the presence of transition metals like iron (Fe²⁺), it can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). These reactive species can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, leading to a state of oxidative stress. nih.gov

The induction of oxidative stress triggers a cascade of cellular responses. Cells activate antioxidant defense mechanisms, such as the Keap1-Nrf2 signaling pathway, to counteract the damaging effects of ROS. nih.gov This pathway upregulates the expression of numerous antioxidant and detoxification enzymes. However, if the generation of ROS overwhelms the cell's antioxidant capacity, it can lead to mitochondrial dysfunction, inflammation, and ultimately, programmed cell death (apoptosis). frontiersin.orgresearchgate.net

| Compound | Relative ROS Yield (Compared to Control) |

|---|---|

| 1-Hydroxy-5-nitroanthraquinone | 3.2x |

| 1-Nitroanthraquinone | 2.1x |

| 1,4-Dihydroxy-5-nitroanthraquinone | 4.5x |

Table 1. Comparative analysis of Reactive Oxygen Species (ROS) generation by different anthraquinone derivatives. The data, derived from a study on 1-hydroxy-5-nitroanthraquinone, illustrates how substitutions on the anthraquinone ring influence the rate of ROS production. vulcanchem.com

Mutagenic Potential and the Role of Impurities in Genotoxicity Studies

The mutagenic potential of anthraquinone derivatives is a subject of significant toxicological concern, as DNA damage is a primary initiating event in carcinogenesis. nih.gov The genotoxicity of these compounds can be influenced by their chemical structure, including the nature and position of substituents on the anthraquinone core. nih.gov Some anthraquinones have been shown to exert their genotoxic effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov This inhibition can lead to DNA strand breaks and chromosomal aberrations.

However, assessing the mutagenic potential of a specific compound like this compound is complicated by the critical role of impurities in genotoxicity studies. nih.gov It has been demonstrated that the presence of highly mutagenic contaminants, even at trace levels, can lead to false-positive results in genotoxicity assays, incorrectly attributing mutagenicity to the parent compound. researchgate.net

A notable example is the case of anthraquinone itself, which was initially reported to induce tumors in long-term studies by the National Toxicology Program (NTP). nih.gov Subsequent investigations revealed that the anthraquinone sample used in the bioassay was contaminated with 9-nitroanthracene (B110200), a potent mutagen. nih.govresearchgate.net Purified anthraquinone, by contrast, was found to be non-genotoxic in a battery of tests. researchgate.net This highlights the paramount importance of using highly purified test substances and thoroughly characterizing any impurities present.

The presence of different isomers of nitroanthracene as impurities is a particular concern, as their mutagenic potency can vary significantly. nih.gov Therefore, any assessment of the mutagenic potential of this compound would require rigorous analytical chemistry to ensure the absence of such confounding impurities. Without such data, it is difficult to definitively conclude on the intrinsic mutagenicity of the compound itself. The European Food Safety Authority (EFSA) has taken a precautionary stance, suggesting that some hydroxyanthracene derivatives "should be considered as genotoxic and carcinogenic unless there are specific data proving the contrary". nih.gov

| Compound/Mixture | Genotoxicity Finding | Key Factor |

|---|---|---|

| Anthraquinone (NTP Bioassay Sample) | Mutagenic/Carcinogenic | Contaminated with 9-nitroanthracene nih.govresearchgate.net |

| Purified Anthraquinone | Non-genotoxic | Absence of mutagenic impurities researchgate.net |

| Amido-substituted anthracene-9,10-diones | Not significantly mutagenic | Structural features did not induce mutagenicity in bacterial assays nih.gov |

| Emodin, Aloe-emodin, Danthron | Genotoxic | Inhibition of topoisomerase II nih.gov |

Table 2. Summary of genotoxicity findings for various anthraquinone derivatives, emphasizing the influence of impurities and structural features on mutagenic potential.

Applications and Advanced Materials Research Involving 1 Hydroxy 2 Nitroanthracene 9,10 Dione

Applications in Dye and Pigment Technology

Anthraquinone (B42736) derivatives are a cornerstone of the synthetic dye industry, known for their vibrant colors and excellent stability. The introduction of substituents such as hydroxyl (-OH) and nitro (-NO2) groups onto the anthraquinone core is a well-established strategy for modifying the color and dyeing properties of these molecules.

Development of Vat Dyes and Textile Colorants

Vat dyes are a class of water-insoluble dyes that are applied to textiles in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber. This process results in exceptional fastness properties. Anthraquinones are widely used as the basis for vat dyes due to their stable polycyclic aromatic structure.

The general process for applying an anthraquinone-based vat dye is outlined below:

| Step | Process | Description |

| 1 | Vatting | The insoluble dye is treated with a reducing agent (e.g., sodium dithionite) in an alkaline solution to form the water-soluble leuco salt. |

| 2 | Dyeing | The textile is immersed in the vatting solution, allowing the soluble leuco form of the dye to penetrate the fibers. |

| 3 | Oxidation | The textile is exposed to air or a chemical oxidizing agent, which converts the leuco dye back to its insoluble pigment form, trapping it within the fibers. |

| 4 | Soaping | The dyed textile is washed with a hot soap solution to remove any loose dye particles and to stabilize the final color. |

Exploration in Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in the context of cancer treatment and antimicrobial applications. Anthraquinones are recognized as typical photosensitizers. nih.gov Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. These ROS are highly cytotoxic and can lead to the destruction of targeted cells.

The potential of nitroanthracene derivatives in PDT has been explored. For instance, a novel 9-nitroanthracene (B110200) derivative was designed as a precursor to anthraquinone for PDT. nih.gov This precursor is converted into anthraquinone upon photoirradiation, generating nitric oxide in the process. nih.gov This approach aims to reduce the systemic toxicity associated with some anthraquinones while still enabling potent photodynamic activity. nih.gov The nitro group in compounds like 1-hydroxy-5-nitroanthracene-9,10-dione (B12585015) can undergo redox cycling, which leads to the generation of superoxide radicals and hydrogen peroxide, a mechanism central to its biological activity. vulcanchem.com Given these precedents, 1-Hydroxy-2-nitroanthracene-9,10-dione could also be investigated for its photosensitizing properties and potential applications in PDT.

Utility as Biochemical Probes in Research

Fluorescent and colorimetric probes are invaluable tools in biochemical research for the detection and imaging of various analytes. The anthraquinone scaffold, with its rigid and planar structure, can be functionalized to create probes that exhibit changes in their photophysical properties upon interaction with specific biomolecules or ions.

While there is no specific research detailing the use of this compound as a biochemical probe, the structural motifs present in the molecule are found in other known probes. For example, anthraimidazoledione-based optical sensors, which feature a nitro group, have been designed for the selective detection of anions. sigmaaldrich.com The positioning of the nitro group on the aromatic ring was found to significantly impact the selectivity and sensitivity of the probe. sigmaaldrich.com Furthermore, the nitro group itself can be exploited in the design of fluorescent probes for detecting hypoxic conditions in tumor cells, as it can be reduced to a fluorescent amino group in low-oxygen environments. matrix-fine-chemicals.com

The planar structure of anthraquinones also allows them to interact with DNA and proteins, suggesting that derivatives of this compound could be developed as probes for biomolecular interactions. vulcanchem.com The combination of a hydroxyl and a nitro group on the anthraquinone core provides handles for further chemical modification to enhance selectivity and signaling mechanisms.

Exploration in Organic Electronic and Photonic Devices

Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The performance of these devices is heavily dependent on the electronic properties of the organic materials used. Anthracene (B1667546) and its derivatives are of interest in this field due to their conjugated π-system, which can facilitate charge transport.

Potential in Organic Solar Cells

Organic solar cells rely on the absorption of light by an organic semiconductor to generate excitons (electron-hole pairs), which are then separated to produce an electric current. The efficiency of an OSC is related to the material's ability to absorb light in the solar spectrum and the efficiency of charge separation and transport.

While there is no direct research on the use of this compound in organic solar cells, the electronic properties of the anthraquinone core make it a candidate for exploration. The introduction of electron-withdrawing groups, such as the nitro group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is crucial for optimizing the performance of organic solar cells. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups can create a "push-pull" system within the molecule, which can enhance light absorption and influence charge transfer properties.

Development of Novel Functional Materials

The synthesis of novel functional materials with tailored properties is a major focus of modern materials science. The versatility of the anthraquinone scaffold allows for the synthesis of a wide range of derivatives with specific functionalities.

The reactivity of the nitro and hydroxyl groups in this compound could be exploited to incorporate this molecule into larger systems, such as polymers or metal-organic frameworks (MOFs). For instance, the hydroxyl group could be used as a point of attachment for polymerization or for coordination to metal centers. The nitro group can be reduced to an amino group, which can then undergo a variety of chemical transformations to introduce new functional moieties.

The synthesis of aryl-substituted 1-hydroxyanthraquinones via cross-coupling reactions has been demonstrated as a convenient approach to create a diverse range of derivatives with potential applications, for example, as anticancer agents. sigmaaldrich.com This synthetic flexibility highlights the potential for using this compound as a building block for the development of new functional materials with applications in areas such as sensing, catalysis, and medicine.

Anthraquinone-Based Polymers for Energy Storage Applications

Anthraquinone derivatives are promising candidates for energy storage applications due to their inherent redox activity, structural diversity, and tunable electrochemical properties. The incorporation of functional groups, such as hydroxyl (-OH) and nitro (-NO₂), onto the anthraquinone scaffold can significantly influence the material's electrochemical performance, including its redox potential, charge storage capacity, and cycling stability. While direct research on polymers specifically incorporating this compound is limited in publicly available literature, the known effects of its constituent functional groups on the parent anthraquinone structure allow for informed predictions of its potential utility.

The hydroxyl group, acting as an electron-donating group, can modify the redox potential of the anthraquinone core. The nitro group is a strong electron-withdrawing group, and its presence is known to enhance electron delocalization and increase the number of electrochemically active sites. This can lead to faster zinc-ion insertion/extraction reactions in aqueous zinc-ion batteries, for example. The combination of both a hydroxyl and a nitro group on the anthraquinone ring suggests a complex interplay that could fine-tune the electronic properties of a resulting polymer.

Research into related compounds has shown that functionalized anthraquinone polymers can serve as high-performance cathode materials in rechargeable batteries. For instance, the introduction of electron-withdrawing groups into anthraquinone-based polymers has been shown to optimize electron and ion migration, leading to enhanced stability and electrochemical activity. This results in superior battery performance, particularly in terms of rate performance and cycle life.

The potential polymerization of this compound could lead to a redox-active polymer with tailored electrochemical characteristics. The properties of such a hypothetical polymer are compared with existing anthraquinone-based polymers in the table below.

Table 1: Comparison of Electrochemical Properties of Anthraquinone-Based Polymers

| Polymer System | Key Functional Groups | Reported/Expected Advantages | Potential Application |

|---|---|---|---|

| Poly(anthraquinonyl sulfide) | Anthraquinone | Excellent reversibility and cyclability | Lithium-ion batteries |

| Anthraquinone/Triphenylamine Copolymers | Anthraquinone, Triphenylamine | High charge storage capacity, strong charge transfer capability | Aqueous zinc-ion batteries |

Environmental Chemical Research

Formation Pathways in Environmental Matrices

This compound is not typically a primary pollutant but is expected to form in the environment through the atmospheric transformation of parent PAHs, specifically anthracene. The formation of such nitrated and oxygenated PAH derivatives is a result of complex photochemical reactions in the atmosphere.

The primary precursor, anthracene, is released into the atmosphere from incomplete combustion of organic materials. In the gas phase, anthracene can react with hydroxyl radicals (•OH), which are highly reactive oxidants present in the troposphere. This reaction typically proceeds via the addition of the hydroxyl radical to the aromatic ring system of anthracene.

Following the initial •OH addition, the resulting adduct can undergo further reactions. In the presence of nitrogen oxides (NOₓ), which are common air pollutants, the hydroxylated intermediate can be nitrated. The reaction with nitrogen dioxide (NO₂) can lead to the formation of nitro-anthracene derivatives. Subsequent oxidation of the ring system can then produce the quinone structure.

A plausible, though not definitively documented, pathway for the formation of this compound is as follows:

Hydroxylation of Anthracene: Anthracene reacts with atmospheric •OH radicals to form a hydroxyanthracene intermediate.

Nitration: The hydroxyanthracene intermediate then reacts with NO₂ to introduce a nitro group onto the aromatic ring, likely facilitated by the directing effects of the existing hydroxyl group.

Oxidation: The resulting 1-hydroxy-2-nitroanthracene is then oxidized to the corresponding 9,10-dione. This oxidation can be initiated by various atmospheric oxidants.

This proposed pathway is consistent with the known atmospheric chemistry of PAHs, which leads to the formation of a complex mixture of oxygenated and nitrated derivatives.

Role in the Chemistry of Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs) and Nitro-PAHs

This compound is a member of two important classes of atmospheric pollutants: Oxy-PAHs and Nitro-PAHs. These derivatives are often more toxic than their parent PAHs. The presence of both hydroxyl and nitro functional groups on the anthraquinone structure imparts specific chemical properties that influence its environmental behavior and impact.

As an Oxy-PAH, the quinone structure of this compound makes it a redox-active compound. Such compounds can participate in atmospheric redox cycling, potentially contributing to the formation of reactive oxygen species (ROS) in the environment.

As a Nitro-PAH, the presence of the nitro group is of significant environmental concern. Nitro-PAHs are known for their mutagenic and carcinogenic properties. The atmospheric fate of this compound would be influenced by photolysis (degradation by sunlight). The photochemical reactions of nitro-PAHs can be complex, leading to further transformation products. For instance, some nitro-PAHs can undergo photoreduction to form amino-PAHs or be further oxidized.

The combination of both oxygenated and nitrated functionalities in one molecule suggests a complex chemical behavior in the environment. It is likely to be found adsorbed on particulate matter in the atmosphere due to its relatively low volatility. The environmental persistence and transport of this compound would be governed by its partitioning between the gas and particle phases and its susceptibility to atmospheric degradation processes.

Table 2: Classification and Environmental Significance of Related Compounds

| Compound Class | Parent Compound | Key Formation Reactants | Environmental Significance |

|---|---|---|---|

| Oxy-PAHs | Anthracene | O₃, •OH | Can be redox-active and contribute to oxidative stress. |

| Nitro-PAHs | Anthracene | NO₂, NO₃• | Many are direct-acting mutagens and carcinogens. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.